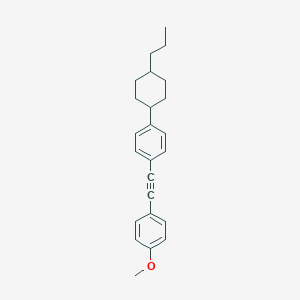

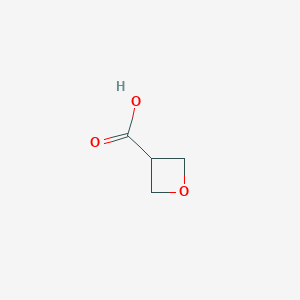

![molecular formula C13H19NO4S B051261 N-[(4-methylphenyl)sulfonyl]leucine CAS No. 67368-40-5](/img/structure/B51261.png)

N-[(4-methylphenyl)sulfonyl]leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

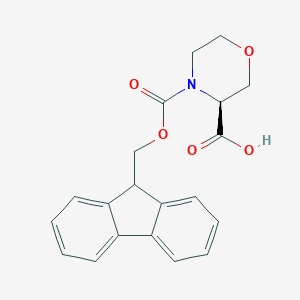

“N-[(4-methylphenyl)sulfonyl]leucine” is a chemical compound with the molecular formula C13H19NO4S . It has an average mass of 285.359 Da and a monoisotopic mass of 285.103485 Da . The systematic name for this compound is N-[(4-Methylphenyl)sulfonyl]leucine .

Molecular Structure Analysis

The compound has a SMILES representation ofCc1ccc(cc1)S(=O)(=O)NC(CC(C)C)C(=O)O . The InChI representation is InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) . Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³, a boiling point of 450.1±55.0 °C at 760 mmHg, and a flash point of 226.0±31.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The polar surface area is 92 Ų . The compound has a LogP value of 2.83 .Wissenschaftliche Forschungsanwendungen

Neurotensin Receptor Type 2 (NTS2) Selective Analgesics

- Application Summary: Compounds acting via the neurotensin receptor type 2 (NTS2) are known to be active in animal models of acute and chronic pain. N-[(4-methylphenyl)sulfonyl]leucine has been identified as a nonpeptide compound selective for NTS2 .

- Methods of Application: The compound was identified using a FLIPR assay .

- Results: The compound behaves like the endogenous ligand neurotensin in the functional assay . This is the first nonpeptide that is selective for NTS2 versus NTS1 .

Chiral Stationary Phases

- Application Summary: A series of chiral stationary phases based on N-[(4-methylphenyl)sulfonyl]leucine amide were synthesized . These phases were used to separate enantiomers .

- Methods of Application: The enantioseparation abilities of these phases were evaluated by chromatographically analyzing 67 enantiomers .

- Results: The chiral stationary phase derived from N-[(4-methylphenyl)sulfonyl]leucine showed better enantioselectivities than that based on N-(4-methylbenzoyl)-leucine amide . The construction of C2 symmetric chiral structure greatly improved the enantiorecognition performance of the stationary phase .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBHSCLUHQKGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methylphenyl)sulfonyl]leucine | |

CAS RN |

67368-40-5, 1220-80-0 |

Source

|

| Record name | NSC88495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)